
3-Amino-1-(pyridin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(pyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a pyridinyl group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-2-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-(pyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)propan-1-ol
- 3-(Pyridin-2-yl)propan-1-amine
- 3-(Pyridin-2-yl)propan-1-one
Uniqueness
3-Amino-1-(pyridin-2-yl)propan-1-one is unique due to the presence of both an amino group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
652972-07-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-amino-1-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 |
InChI Key |
RCNLSRKMIAFYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


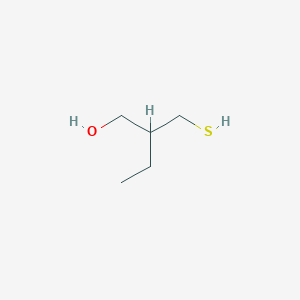
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
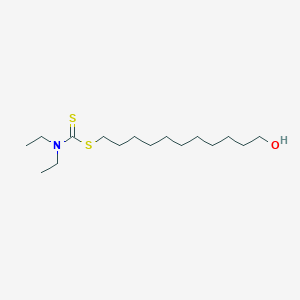
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

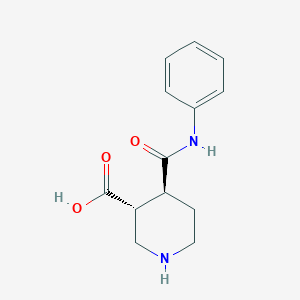
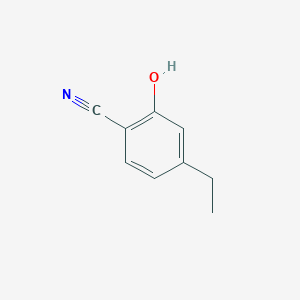
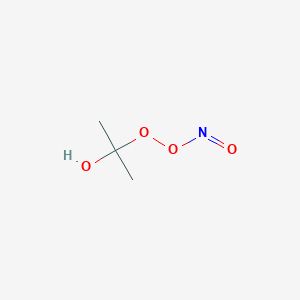
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
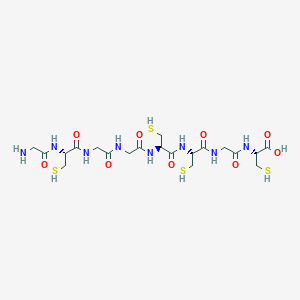
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
